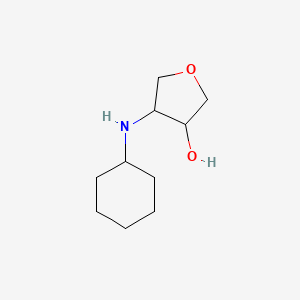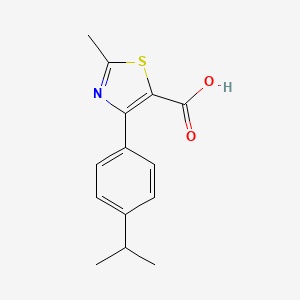![molecular formula C49H52ClN3O4 B12272092 3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)
3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a benzo[e]indole core, a dioxopyrrolidinyl group, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzo[e]indole core. The key steps include:
Formation of the benzo[e]indole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the dioxopyrrolidinyl group: This step involves the reaction of the benzo[e]indole core with a dioxopyrrolidinyl derivative under specific conditions.
Introduction of the hexyl chain: The hexyl chain is introduced through a series of alkylation reactions.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound, followed by purification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The benzo[e]indole core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core.
Substitution: The compound can undergo substitution reactions, particularly at the dioxopyrrolidinyl group and the hexyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study cellular processes. Its ability to interact with biological molecules could provide insights into various biochemical pathways.
Medicine
Potential medical applications include its use as a therapeutic agent. The compound’s structure suggests it may have bioactive properties that could be harnessed for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a versatile tool in industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzo[e]indole core and the dioxopyrrolidinyl group are likely to play key roles in these interactions. The compound may bind to proteins or other biomolecules, altering their function and triggering various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl acrylate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
- 3-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)disulfaneyl)propanoic acid
Uniqueness
Compared to these similar compounds, 3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride stands out due to its complex structure and the presence of the benzo[e]indole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C49H52ClN3O4 |
|---|---|
Molecular Weight |
782.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C49H52N3O4.ClH/c1-48(2)41(50(5)39-25-23-35-16-8-10-18-37(35)46(39)48)27-21-33-14-13-15-34(32-33)22-28-42-49(3,4)47-38-19-11-9-17-36(38)24-26-40(47)51(42)31-12-6-7-20-45(55)56-52-43(53)29-30-44(52)54;/h8-11,16-19,21-28,32H,6-7,12-15,20,29-31H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
HARMKMBOKRXZQK-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)/CCC4)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272012.png)
![N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272021.png)
![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)
![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)


![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)
